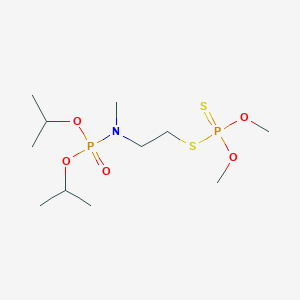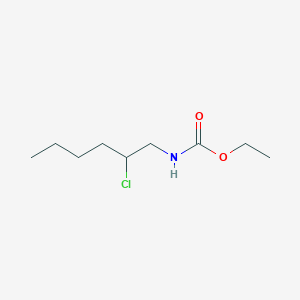
1,2-Bis(trichlorosilyl)hexane
Descripción general
Descripción
1,2-Bis(trichlorosilyl)hexane is a silane-based compound with the chemical formula Cl3Si(CH2)6SiCl3. It is primarily used as a cross-linking agent in the synthesis of polymeric blended films, which are utilized in various electronic applications such as organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs) .
Métodos De Preparación
The synthesis of 1,2-Bis(trichlorosilyl)hexane typically involves the reaction of hexane with trichlorosilane under specific conditions. The reaction is carried out in the presence of a catalyst, often a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions include maintaining a controlled temperature and pressure to ensure the efficient formation of the desired product .
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
1,2-Bis(trichlorosilyl)hexane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms with other functional groups.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across double bonds in the presence of a catalyst.
Common reagents used in these reactions include trichlorosilane, platinum-based catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used but often include modified silane compounds and cross-linked polymers .
Aplicaciones Científicas De Investigación
1,2-Bis(trichlorosilyl)hexane has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of advanced materials, such as polymeric blended films, which are essential for electronic devices.
Biology: The compound’s ability to form stable, cross-linked structures makes it useful in the development of biomaterials and drug delivery systems.
Medicine: Its applications in medicine include the creation of biocompatible coatings and materials for medical devices.
Mecanismo De Acción
The primary mechanism of action for 1,2-Bis(trichlorosilyl)hexane involves its ability to form covalent bonds with other molecules. This cross-linking capability is due to the presence of reactive trichlorosilyl groups, which can interact with various substrates. The molecular targets and pathways involved include the formation of siloxane bonds, which contribute to the stability and durability of the resulting materials .
Comparación Con Compuestos Similares
1,2-Bis(trichlorosilyl)hexane can be compared with other similar compounds, such as:
1,2-Bis(trichlorosilyl)ethane: This compound has a shorter carbon chain but similar reactivity and applications.
1,6-Bis(trichlorosilyl)hexane: This compound has a similar structure but differs in the position of the trichlorosilyl groups.
Trichlorosilane: A simpler silane compound used in various chemical reactions and industrial applications.
The uniqueness of this compound lies in its specific structure, which provides distinct cross-linking properties and makes it particularly suitable for applications in advanced materials and electronic devices .
Propiedades
IUPAC Name |
trichloro(1-trichlorosilylhexan-2-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl6Si2/c1-2-3-4-6(14(10,11)12)5-13(7,8)9/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXFQVHDOCMTKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468249 | |
| Record name | 1,2-bis(trichlorosilyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13083-95-9 | |
| Record name | 1,1′-(1-Butyl-1,2-ethanediyl)bis[1,1,1-trichlorosilane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13083-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-bis(trichlorosilyl)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dimethyltetrazolo[1,5-a]pyridine](/img/structure/B14717796.png)













